molecular formula C7H14N2O2 B6142115 4-(hydroxymethyl)piperidine-1-carboxamide CAS No. 1183956-15-1

4-(hydroxymethyl)piperidine-1-carboxamide

Cat. No.: B6142115
CAS No.: 1183956-15-1
M. Wt: 158.20 g/mol
InChI Key: SHTIUFVGSVRXIQ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)piperidine-1-carboxamide (CAS 1183956-15-1) is a high-value piperidine derivative with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol . This compound serves as a versatile organic building block in medicinal chemistry and drug discovery research, particularly in the synthesis of novel pharmaceutical candidates. The core research value of this molecule lies in its functionalized piperidine scaffold, a common structural motif in bioactive compounds. The presence of both a hydroxymethyl group and a carboxamide group on the piperidine nitrogen makes it a versatile intermediate for further chemical modification. While specific biological data for this exact molecule is limited in the public domain, its core structure is highly relevant in pharmacology. Notably, advanced analogues based on the 4-hydroxy-N-phenylpiperidine-1-carboxamide structure have been identified as novel and potent analgesics acting on opioid receptors . Furthermore, the related compound tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is a known intermediate in the synthesis of several active pharmaceutical ingredients, including Vandetanib, Tepotinib, and PF-06687859 , highlighting the strategic importance of this chemical class. This product is offered with a typical purity of 95% and is supplied for laboratory research applications . It is intended for use as a key synthetic intermediate by researchers in organic chemistry and pharmaceutical development. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-7(11)9-3-1-6(5-10)2-4-9/h6,10H,1-5H2,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTIUFVGSVRXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Piperidine-1-carboxamide Core

The formation of the piperidine-1-carboxamide core can be achieved through two primary strategies: direct functionalization of a pre-existing piperidine (B6355638) ring or the de novo construction of the ring through cyclization reactions.

Direct Functionalization Approaches

Direct functionalization is a common approach where a pre-formed piperidine scaffold is modified to introduce the carboxamide group at the nitrogen atom. This method is often favored for its straightforwardness, particularly when the desired piperidine precursor is commercially available or readily synthesized. The most typical reaction involves the treatment of a piperidine derivative with an isocyanate or a carbamoyl chloride. For instance, a piperidine can react with an isocyanate to form the corresponding N-substituted piperidine-1-carboxamide.

Another direct approach involves the use of directing groups on the piperidine nitrogen, which can facilitate functionalization at other positions of the ring, although this is less common for the direct formation of the N-carboxamide itself. These methods often require specific and sometimes harsh conditions that might not be compatible with all functional groups.

Cyclization Reactions in Piperidine Ring Formation

Cyclization reactions offer a powerful alternative for constructing the piperidine ring itself, with the potential to control stereochemistry and introduce various substituents. These methods build the heterocyclic ring from acyclic precursors.

Intramolecular Cyclization: A prevalent strategy involves the intramolecular cyclization of a linear molecule containing a nitrogen source (typically an amine) and an electrophilic or otherwise reactive site. nih.gov Key approaches include:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a classic and effective method for forming the piperidine ring.

Aza-Michael Reactions: Intramolecular aza-Michael additions, where a nitrogen nucleophile attacks an α,β-unsaturated carbonyl system within the same molecule, provide an efficient route to substituted piperidines. nih.gov

Radical Cyclization: Radical-mediated cyclizations of unsaturated amines or amides can also be employed to construct the piperidine skeleton. nih.gov These reactions are often initiated by radical initiators or through photoredox catalysis.

Metal-Catalyzed Cyclization: Various transition metals, including palladium, gold, and rhodium, catalyze intramolecular reactions of alkenes, alkynes, or allenes with tethered nitrogen nucleophiles to form the piperidine ring. nih.gov

Cycloaddition Reactions:

Aza-Diels-Alder Reaction: This powerful [4+2] cycloaddition reaction involves the reaction of an imine (the aza-dienophile) with a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine. nih.govprepchem.com This method allows for the rapid construction of the piperidine core with good control over stereochemistry. The mechanism can be either concerted or stepwise, depending on the substrates and reaction conditions. researchgate.net

These cyclization strategies provide access to a wide array of substituted piperidines that can subsequently be converted to the desired 1-carboxamide derivative.

Synthesis of the 4-(hydroxymethyl) Substituent

The introduction of the 4-(hydroxymethyl) group is a critical step in the synthesis of the target compound. This can be accomplished by either directly introducing a hydroxyl-containing moiety at the 4-position or by the selective reduction of a pre-existing functional group at that position.

Introduction of Hydroxyl Groups at the Piperidine 4-Position

A common precursor for the synthesis of 4-substituted piperidines is 4-piperidone. The carbonyl group at the 4-position serves as a versatile handle for introducing various substituents.

One straightforward method to introduce a hydroxyl group is through the reduction of N-protected 4-piperidone. For example, N-(tert-Butoxycarbonyl)-4-piperidone can be reduced using hydride reagents like sodium borohydride to yield N-Boc-4-hydroxypiperidine.

Alternatively, organometallic reagents can be used to introduce both an alkyl group and a hydroxyl group simultaneously. For instance, the reaction of N-(tert-Butoxycarbonyl)-4-piperidone with a methylmagnesium halide (a Grignard reagent) yields N-Boc-4-methyl-4-hydroxypiperidine. nih.gov While this introduces a tertiary alcohol, similar strategies with other organometallic reagents can be envisioned to introduce different substituents alongside the hydroxyl group.

Selective Reduction Methods

A more direct route to the 4-(hydroxymethyl) group involves the selective reduction of a carboxylic acid or an ester group at the 4-position of the piperidine ring. A common starting material for this approach is piperidine-4-carboxylic acid (isonipecotic acid) or its ester derivatives, such as ethyl isonipecotate. nih.govnsf.gov

Powerful reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of both carboxylic acids and esters to their corresponding primary alcohols. nih.govresearchgate.net For example, the treatment of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with LiAlH₄ leads to the formation of (1-methylpiperidin-4-yl)methanol, demonstrating the reduction of the ester and concomitant methylation of the nitrogen under certain conditions. nih.gov

Sodium borohydride (NaBH₄), while generally less reactive than LiAlH₄, can also be used for the reduction of esters, often in the presence of an activating agent or under specific reaction conditions. researchgate.net The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the carboxyl group without affecting other functional groups that may be present in the molecule.

Derivatization and Analog Synthesis

The 4-(hydroxymethyl)piperidine-1-carboxamide scaffold is a versatile platform for the synthesis of a wide range of derivatives and analogs with potential applications in drug discovery. Both the hydroxymethyl group and the carboxamide moiety can be further functionalized.

The hydroxyl group of 4-(hydroxymethyl)piperidine derivatives can undergo various transformations. For instance, it can participate in Mitsunobu reactions to form ethers, as demonstrated in the synthesis of inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. nih.gov In this synthesis, N-Boc-4-hydroxymethylpiperidine was coupled with a phenolic compound using diisopropylazodicarboxylate (DIAD). nih.gov The hydroxyl group can also be converted into a leaving group, such as a tosylate or mesylate, to allow for nucleophilic substitution reactions.

The secondary amine of 4-piperidinemethanol (B45690) (after removal of any N-protecting group) is readily derivatized. It can undergo reductive amination with aldehydes or ketones to introduce a variety of substituents on the nitrogen atom. sigmaaldrich.com Furthermore, the nitrogen can be acylated, sulfonylated, or reacted with isocyanates to form a diverse array of amides, sulfonamides, and ureas, respectively. For example, 4-piperidinemethanol can be used to prepare N-tert-butoxycarbonyl-4-hydroxymethyl piperidine.

The synthesis of various piperidine-4-carboxamide derivatives has been reported, highlighting the utility of this core structure in generating compound libraries for biological screening. sigmaaldrich.com These derivatizations allow for the fine-tuning of physicochemical properties and biological activity.

Modification of the Carboxamide Nitrogen Substituents

The carboxamide nitrogen of this compound offers a key site for structural modification, allowing for the introduction of various substituents to modulate the compound's properties. Standard organic chemistry techniques can be employed for N-alkylation and N-arylation.

N-Alkylation: The introduction of alkyl groups onto the carboxamide nitrogen can be achieved through nucleophilic substitution reactions. This typically involves deprotonation of the amide nitrogen with a suitable base to form an amidate anion, which then reacts with an alkyl halide. Common bases for this transformation include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The choice of alkylating agent can vary widely, from simple alkyl halides to more complex functionalized chains. researchgate.net

N-Arylation: The formation of a C-N bond between the carboxamide nitrogen and an aromatic ring is often accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the amide with an aryl halide or triflate. researchgate.net

These modifications allow for the synthesis of a diverse library of derivatives, which can be explored for various applications.

Transformations Involving the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group at the C4 position of the piperidine ring is another versatile handle for chemical modification.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the final product. Milder reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane will typically yield the corresponding aldehyde, 4-formylpiperidine-1-carboxamide. Stronger oxidizing agents, such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will lead to the formation of the carboxylic acid, piperidine-1-carboxamide-4-carboxylic acid.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid, acid chloride, or anhydride. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, reaction with a more reactive acid chloride or anhydride in the presence of a base like pyridine or triethylamine can provide the ester under milder conditions. libretexts.org

Etherification: Formation of an ether linkage can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. libretexts.org

These transformations provide access to a range of functional groups, each with distinct chemical properties.

Synthesis of Stereoisomers and Enantioselective Approaches

While this compound itself is achiral, the introduction of substituents at other positions on the piperidine ring can create stereocenters. The synthesis of specific stereoisomers is crucial in drug development, as different enantiomers or diastereomers can have vastly different biological activities.

Stereocontrolled synthesis of polysubstituted piperidines is a major focus in organic synthesis. nih.gov Enantioselective approaches often rely on the use of chiral catalysts or chiral starting materials to control the stereochemical outcome of the reaction. For instance, asymmetric hydrogenation of a corresponding substituted pyridine precursor using a chiral transition metal catalyst can yield an enantioenriched piperidine derivative. nih.gov Additionally, organocatalytic methods have emerged as powerful tools for the enantioselective functionalization of piperidines. nih.govacs.org

For example, the synthesis of specific stereoisomers of related compounds like trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine has been achieved through crystallization and can be analyzed using NMR spectroscopy with chiral resolving agents. researchgate.net Such strategies could be adapted for the synthesis of chiral derivatives of this compound.

Catalytic Methods in Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecules, including piperidine derivatives.

Transition Metal Catalysis for C-C and C-N Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency. tcichemicals.comnih.govnih.govacs.org

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to form C-C bonds. mdpi.com These methods could be employed to introduce aryl, vinyl, or alkynyl substituents onto a suitably functionalized piperidine ring, for instance, a halogenated derivative of this compound.

C-N Bond Formation: As mentioned earlier, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds and can be used to arylate the carboxamide nitrogen. researchgate.net Copper-catalyzed C-N bond formation reactions also provide a valuable alternative. acs.org

Organocatalysis in Piperidine Functionalization

In recent years, organocatalysis has emerged as a complementary approach to metal catalysis, offering unique reactivity and selectivity. researchgate.net Organocatalysts are small organic molecules that can promote chemical reactions, often with high enantioselectivity. nih.govacs.org For the synthesis of piperidine derivatives, organocatalytic methods such as Mannich reactions and Michael additions can be employed to construct the piperidine ring or introduce functional groups with stereocontrol. nih.gov This approach is particularly valuable for the synthesis of chiral piperidine alkaloids and their analogues. nih.govnih.gov

Molecular Interactions and Biological Relevance in Vitro & Mechanistic Focus

Exploration of Molecular Targets

Derivatives of the piperidine-4-carboxamide core have been identified as modulators of several important enzyme and receptor systems.

Additionally, the broader class of carboxamide-containing compounds, including those with a piperazine (B1678402) (a related heterocyclic amine) moiety, have demonstrated inhibitory activity against enzymes like KARI (Ketol-acid reductoisomerase) nih.gov. The carboxamide group itself is a common feature in enzyme inhibitors, often participating in hydrogen bonding interactions within the active site.

The piperidine-4-carboxamide framework is a well-established pharmacophore for targeting G-protein coupled receptors (GPCRs). Notably, a series of novel piperidine-4-carboxamide derivatives have been designed and synthesized as potent inhibitors of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV-1 entry into host cells nih.gov. In these compounds, the piperidine-4-carboxamide core serves as a central scaffold from which other functional groups project to interact with the receptor binding pocket nih.gov.

Furthermore, derivatives of 1,4-disubstituted piperidines, including those with aromatic groups at the 4-position, have shown high affinity for sigma-1 (σ₁) receptors nih.gov. The basic nitrogen of the piperidine (B6355638) ring is generally considered a key interaction point for this receptor class nih.gov. While the specific modulatory effects of 4-(hydroxymethyl)piperidine-1-carboxamide on these or other receptors have not been detailed, the foundational structure is clearly amenable to such interactions.

Structure-Activity Relationship (SAR) Investigations

SAR studies on piperidine-4-carboxamide analogs have provided valuable information on the structural requirements for biological activity.

Elucidation of Pharmacophoric Features

For CCR5 inhibitors based on the piperidine-4-carboxamide scaffold, a 'Y-shaped' pharmacophore model has been proposed nih.gov. This model typically includes:

A central piperidine ring.

An amide moiety capable of forming hydrogen bonds.

Various substituents at the N-1 position and on the carboxamide nitrogen that occupy specific regions of the receptor binding site.

In the context of sigma-1 receptor ligands, the essential pharmacophoric elements are a proton-accepting amine site (the piperidine nitrogen) flanked by two hydrophobic domains nih.gov. The substituents on the piperidine ring and its nitrogen atom are crucial for defining the affinity and selectivity for the receptor.

Impact of Substituent Variations on Molecular Recognition

The biological activity of piperidine-4-carboxamide derivatives is highly sensitive to the nature of the substituents.

At the 1-position: In the case of CCR5 inhibitors, bulky and aromatic substituents on the nitrogen of the piperidine-4-carboxamide are often crucial for high potency nih.gov.

At the 4-position: For sigma-1 receptor ligands, the presence of an aromatic group at the 4-position (as in 4-aroylpiperidines) contributes significantly to binding affinity, likely through interactions with a hydrophobic binding site on the receptor nih.gov. The reduction of a keto group at this position to a hydroxyl group can also influence activity and selectivity nih.gov. The hydroxymethyl group in this compound would offer a different steric and electronic profile, likely impacting binding.

On the carboxamide: For CCR5 inhibitors, modifications to the group attached to the carboxamide nitrogen have been extensively explored to optimize activity and pharmacokinetic properties nih.gov.

The following table summarizes the inhibitory activities of some representative piperidine-4-carboxamide derivatives against CCR5, illustrating the impact of substituent variations.

CompoundSubstituentsIC₅₀ (nM) for CCR5 Inhibition nih.gov
16g Complex aromatic substituents25.73
16i Different complex aromatic substituents25.53
Maraviroc (Positive Control)25.43

This table is based on data for complex derivatives of piperidine-4-carboxamide and is intended to illustrate the principle of substituent effects on the core scaffold.

Conformational Analysis and Bioactive Conformations

The piperidine ring typically adopts a chair conformation. For 4-substituted piperidines, the substituent can exist in either an axial or equatorial position. The energetic preference for one conformation over the other can be influenced by the nature of the substituent and other groups on the ring.

The conformation of the piperidine ring is critical for the proper orientation of substituents and their interaction with biological targets. For instance, in P2Y₁₄R antagonists, the receptor appears to tolerate different conformations of the piperidine ring, as both rigid "boat" and flexible "chair" conformers can exhibit high affinity nih.gov. This suggests that the bioactive conformation can be influenced by the specific binding pocket of the target protein. For this compound, the interplay between the equatorial and axial conformations of the hydroxymethyl group would be a key determinant of its three-dimensional shape and potential for molecular recognition.

Biological Activity Profiles (In Vitro & Mechanistic Focus)

The utility of this compound and its derivatives in drug discovery is underscored by their diverse biological activities, which have been characterized through a range of in vitro studies. These investigations focus on understanding how these molecules interact with specific biological targets and modulate cellular processes.

Assays for Molecular Target Engagement

Confirming that a compound physically binds to its intended molecular target is a critical step in drug development. For derivatives of the 4-(hydroxymethyl)piperidine scaffold, various biophysical and biochemical assays are employed to quantify this engagement. These methods monitor changes in the physical or chemical properties of the target protein upon ligand binding. nih.gov

Common strategies include:

Competitive Binding Assays: These assays measure the ability of a test compound to displace a known ligand (often a substrate or a radiolabeled probe) from the target's active site. For instance, inhibitors of Protein Kinase B (PKB) derived from a 4-aminopiperidine-4-carboxamide (B8721957) scaffold were identified as ATP-competitive, indicating they bind to the same site as the enzyme's natural substrate, ATP. nih.gov Similarly, piperidine inhibitors of farnesyltransferase (FTase) were shown to be competitive with the Ras protein substrate. acs.org

Thermal Shift Assays (TSA): Ligand binding typically increases the thermal stability of a protein. TSA measures this change in the melting temperature (Tm) of the target protein in the presence and absence of the compound.

Microscale Thermophoresis (MST): This technique measures the movement of molecules in a microscopic temperature gradient, which is altered by changes in size, charge, and hydration shell upon ligand binding. nih.gov It is a sensitive method for determining binding affinity (KD). nih.gov

These assays are fundamental for establishing a direct interaction between the compound and its target, a prerequisite for building a robust structure-activity relationship (SAR). nih.gov

Cellular Pathway Modulation Studies

Beyond binding to an isolated target, it is crucial to demonstrate that a compound can affect the target's function within a cellular context. The this compound scaffold has been incorporated into molecules designed to modulate key cellular signaling pathways implicated in diseases like cancer.

A prominent example involves inhibitors of Protein Kinase B (PKB, also known as Akt). PKB is a central node in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which promotes cell proliferation and survival. nih.gov In many cancers, this pathway is overactive. nih.gov Researchers developed potent inhibitors based on a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide core. nih.gov

Studies in cellular models confirmed that these compounds could modulate the PI3K/PKB pathway. Specifically, they inhibited the phosphorylation of downstream PKB substrates, such as GSK3β, providing clear evidence of on-target activity within the cell. nih.gov This modulation of the signaling cascade ultimately led to the inhibition of tumor cell growth, demonstrating a clear link between molecular target engagement and a desired cellular outcome. nih.gov

Enzymatic Assays and Kinetic Characterization

Enzymatic assays are the workhorse for characterizing inhibitors and understanding their mechanism of action. nih.gov These assays measure the rate of an enzyme-catalyzed reaction and how it is affected by the presence of an inhibitor, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC₅₀). nih.gov The 4-(hydroxymethyl)piperidine scaffold is a core component of inhibitors for several enzyme classes.

For example, derivatives were evaluated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) , an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis and a validated drug target. nih.gov The inhibitory activity was quantified using a cell-free prenyltransferase assay that monitored the formation of demethylmenaquinone (B1232588) via TLC autoradiography with a radiolabeled substrate. nih.gov

In another study, a piperidine derivative emerged from a library screen as a moderate inhibitor of farnesyltransferase (FTase) , an enzyme involved in post-translational modification of the Ras protein. acs.org Kinetic analysis revealed that this class of compounds inhibits FTase in a competitive manner with respect to the Ras protein. acs.org Systematic optimization led to a significant increase in potency from the initial hit. acs.org

The table below summarizes key findings from enzymatic assays for inhibitors containing the piperidine-carboxamide or related piperidine scaffolds.

Target EnzymeScaffold Derivative ClassAssay MethodKey Findings
Protein Kinase B (PKB/Akt) 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesKinase activity assayATP-competitive inhibition with nanomolar potency. nih.gov
MenA (M. tuberculosis) Piperidine derivativesTLC autoradiography with [³H]FPPIdentified inhibitors with IC₅₀ values in the micromolar range (13–22 µM). nih.gov
Farnesyltransferase (FTase) 5-Nitropiperidin-2-one and Piperidine derivativesEnzyme inhibition assayInitial hit (IC₅₀ = 420 nM); optimized compounds showed IC₅₀ as low as 1.9 nM. Ras-competitive inhibition. acs.org
Secretory Glutaminyl Cyclase (sQC) Piperidine-4-carboxamidePharmacophore-assisted screenIdentified a novel inhibitor (Cpd-41) with an IC₅₀ of 34 µM. nih.gov

This table is interactive. Click on the headers to sort.

Role as a Privileged Scaffold in Ligand Design

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets by modifying substituents around the core structure. mdpi.commdpi.com The piperidine ring, and specifically structures like this compound, are widely regarded as privileged scaffolds in medicinal chemistry. nih.govnih.gov Their value lies in providing a robust, synthetically tractable, and metabolically stable three-dimensional core that can be elaborated to generate libraries of compounds with diverse biological activities. nih.gov

The versatility of the piperidine scaffold is evident from the range of targets its derivatives can inhibit:

G-Protein Coupled Receptors (GPCRs): The 4-benzoylpiperidine fragment, for which 4-(hydroxymethyl)piperidine derivatives are key synthetic precursors, is crucial for ligands targeting serotoninergic and dopaminergic receptors. nih.gov

Enzymes: As detailed previously, piperidine-based structures have yielded potent inhibitors of kinases (PKB), transferases (MenA, FTase), and cyclases (sQC). nih.govacs.orgnih.govnih.gov

The success of this scaffold can be attributed to several factors:

Synthetic Accessibility: The commercial availability of starting materials like tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate allows for straightforward chemical modification at multiple points, including the piperidine nitrogen and the 4-position substituent. nih.govnih.gov

Favorable Physicochemical Properties: The piperidine ring is a non-planar, saturated heterocycle that can improve the solubility and metabolic stability of a drug candidate compared to more aromatic systems. It can serve as a bioisostere for other rings, such as piperazine. nih.gov

Three-Dimensional Diversity: The chair conformation of the piperidine ring allows for precise spatial orientation of substituents, enabling optimized interactions with the complex three-dimensional surfaces of protein binding sites.

The table below highlights the role of the piperidine scaffold in developing ligands for various target classes.

Target ClassSpecific Target ExampleScaffold VariationTherapeutic Area
Kinases Protein Kinase B (PKB/Akt)4-Aminopiperidine-4-carboxamideOncology nih.gov
Transferases Farnesyltransferase (FTase)Substituted PiperidinesOncology acs.org
Transferases MenASubstituted PiperidinesInfectious Disease (Tuberculosis) nih.gov
Cyclases Secretory Glutaminyl Cyclase (sQC)Piperidine-4-carboxamideNeurodegenerative Disease (Alzheimer's) nih.gov
GPCRs 5-HT₂ₐ Receptor4-BenzoylpiperidineNeuropsychiatric Disorders nih.gov

This table is interactive. Click on the headers to sort.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of a molecule.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. mdpi.comschrodinger.com A smaller gap suggests higher reactivity. mdpi.com For 4-(hydroxymethyl)piperidine-1-carboxamide, DFT calculations can determine the energies of these orbitals, highlighting its kinetic stability and chemical reactivity.

The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the electron density distribution around the molecule. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. In this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carboxamide groups and the nitrogen of the amide, indicating these as sites for electrophilic interaction.

Table 1: Hypothetical Quantum Chemical Parameters for this compound
ParameterDescriptionPredicted Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability; likely localized on amide nitrogen or hydroxyl oxygen.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability; likely localized around the carbonyl group.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOA larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.com
Molecular Electrostatic Potential (MEP)3D map of electron densityHighlights negative potential sites (O, N atoms) for electrophilic attack and positive sites (amide H, hydroxyl H) for nucleophilic attack.

Vibrational Spectroscopy Predictions and Conformational Analysis

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies corresponding to different functional groups (e.g., O-H stretch, N-H stretch, C=O stretch), a theoretical spectrum can be generated. This predicted spectrum is invaluable for interpreting experimental data and confirming the molecular structure.

Conformational analysis is essential for understanding the three-dimensional structure of the molecule. The piperidine (B6355638) ring typically adopts a stable chair conformation to minimize steric strain. nih.gov For this compound, the key question is the orientation of the hydroxymethyl group at the C4 position, which can be either axial or equatorial. Quantum chemical calculations can determine the relative energies of these conformers, predicting the most stable arrangement. Generally, bulky substituents on a six-membered ring prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups
Functional GroupVibrational ModeTypical Wavenumber (cm-1)Significance
-OH (alcohol)O-H Stretch3200-3600Confirms presence of the hydroxyl group.
-NH2 (amide)N-H Stretch3100-3500Confirms presence of the primary amide.
-C=O (amide)C=O Stretch1630-1695Confirms presence of the carboxamide group.
-CH2- (ring)C-H Stretch2850-2960Characteristic of the piperidine ring structure.

Thermodynamic Parameters of Reactions

Quantum chemistry can be employed to calculate key thermodynamic parameters for reactions involving this compound. These parameters include the standard enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°). Such calculations are vital for predicting the feasibility, spontaneity, and equilibrium position of chemical reactions, such as its synthesis or potential metabolic transformations. By determining the energy changes, one can assess whether a reaction is likely to proceed under specific conditions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic view of the molecule, exploring its interactions and behavior over time, which is particularly relevant for its potential biological activity. nih.gov

Ligand-Target Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. nih.gov This method assesses the binding affinity and orientation of the ligand in the protein's active site. nih.govmdpi.com For this compound, docking studies could be performed against various potential protein targets to explore its pharmacological potential. For instance, some piperidine derivatives have been studied as dopamine (B1211576) reuptake inhibitors, while certain carboxamides are known to target other receptors. researchgate.netresearchgate.net

The process involves generating multiple possible binding poses of the molecule within the target's binding site and then using a scoring function to rank them based on predicted binding energy. nih.gov The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Table 3: Illustrative Output of a Molecular Docking Study
ParameterDescriptionExample Finding
Binding Energy (kcal/mol)The predicted free energy of binding; more negative values indicate stronger binding.-7.5 kcal/mol
Key Interacting ResiduesAmino acids in the protein's active site that form significant interactions with the ligand.Asp113, Ser159, Phe288
Types of InteractionsThe nature of the chemical bonds stabilizing the complex.Hydrogen bond between hydroxyl group and Ser159; Pi-Alkyl interaction with Phe288.
Inhibition Constant (Ki)A calculated measure of ligand binding affinity.Low micromolar (µM) range.

Conformational Landscape Exploration

While quantum calculations can identify the lowest energy conformer, a molecule is dynamic and exists as an ensemble of different conformations. nih.gov Exploring the complete conformational landscape is crucial, as the biologically active conformation is not always the most stable one in solution. ub.edunih.gov

Molecular Dynamics (MD) simulations are used to map this landscape by simulating the atomic motions of the molecule over time. mdpi.com An MD simulation of this compound in a solvent like water would reveal the flexibility of the piperidine ring, the rotational freedom of the carboxamide and hydroxymethyl groups, and the transitions between different conformational states. This provides a detailed understanding of the molecule's structural dynamics, which is essential for rational drug design. nih.gov

Reaction Mechanism Elucidation via Computational Approaches

A key aspect of the reactivity of this compound is the piperidine ring itself. Computational studies on the atmospheric photo-oxidation of piperidine initiated by hydroxyl radicals have shown that H-abstraction can occur at different positions on the ring. whiterose.ac.uk The preferred sites of abstraction are determined by the stability of the resulting radical species. For this compound, potential sites for H-abstraction include the C-H bonds on the piperidine ring and the N-H bond of the carboxamide group. The presence of the hydroxymethyl and carboxamide substituents would influence the electron distribution in the piperidine ring, thereby affecting the relative activation energies for H-abstraction at different positions.

A theoretical study of a reaction involving this compound, for example, its synthesis or degradation, would typically involve the following steps:

Reactant and Product Optimization: The 3D geometries of the reactants, products, and any intermediates would be optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms would be used to locate the transition state structures connecting the reactants, intermediates, and products.

Frequency Calculations: These calculations would be performed to confirm that the optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) and to obtain zero-point vibrational energies.

Reaction Pathway Mapping: The intrinsic reaction coordinate (IRC) would be calculated to ensure that the identified transition state correctly connects the desired reactants and products.

Energy Profile Calculation: Single-point energy calculations using higher levels of theory and larger basis sets would be performed on the optimized geometries to obtain a more accurate reaction energy profile.

For instance, in a hypothetical study of the formation of this compound from 4-(hydroxymethyl)piperidine and an isocyanate, computational methods could be used to model the nucleophilic attack of the piperidine nitrogen on the isocyanate carbon. The calculations would reveal the structure of the transition state and the activation energy for this step.

Furthermore, computational studies could explore the role of the carboxamide group in the reactivity of the molecule. The delocalization of the nitrogen lone pair into the carbonyl group affects the basicity of the piperidine nitrogen and the rotational barrier around the C-N bond of the amide. Density Functional Theory (DFT) is a common computational method used for such investigations.

Table 2: Hypothetical Computational Study of a Reaction Step for this compound

Reaction StepComputational MethodKey Findings
H-abstraction from C2 position by a radical DFT (e.g., B3LYP/6-31G*)Geometry of the transition state, activation energy barrier, and reaction enthalpy.
Nucleophilic addition to a carbonyl group Ab initio (e.g., MP2/aug-cc-pVTZ)Detailed electronic structure changes during the reaction, charge transfer, and orbital interactions.
Conformational analysis of the piperidine ring Molecular Mechanics (e.g., MMFF94)Relative energies of chair, boat, and twist-boat conformations and the barriers to interconversion.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation in Complex Systems

Spectroscopic methods are paramount in determining the three-dimensional structure and functional group composition of 4-(hydroxymethyl)piperidine-1-carboxamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound, providing insights into the connectivity of atoms and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are routinely employed.

In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons of the hydroxymethyl group (-CH₂OH) would appear as a distinct signal, and its coupling to the adjacent proton on the piperidine (B6355638) ring would be observable. The protons on the piperidine ring itself would exhibit complex splitting patterns due to their diastereotopic nature, arising from the presence of the substituent at the 4-position. The amide proton (-NH₂) would typically appear as a broad singlet.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The chemical shifts of the carbonyl carbon of the carboxamide group, the carbons of the piperidine ring, and the carbon of the hydroxymethyl group are all diagnostic.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to establish the connectivity between protons and carbons, further confirming the structure of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Piperidine H (axial, C2/C6)2.6 - 2.8m
Piperidine H (equatorial, C2/C6)4.0 - 4.2m
Piperidine H (axial, C3/C5)1.1 - 1.3m
Piperidine H (equatorial, C3/C5)1.7 - 1.9m
Piperidine H (C4)1.5 - 1.7m
-CH₂OH3.4 - 3.6d
-OHVariables (broad)
-CONH₂5.5 - 7.5s (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (carboxamide)158 - 162
Piperidine C2/C645 - 50
Piperidine C3/C528 - 32
Piperidine C438 - 42
-CH₂OH65 - 70

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for monitoring its formation during a chemical reaction. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition.

During a synthesis, small aliquots of the reaction mixture can be withdrawn at different time points and analyzed by MS. This allows the chemist to track the disappearance of starting materials and the appearance of the desired product, this compound. The technique is highly sensitive and can detect even trace amounts of intermediates and byproducts.

Electrospray ionization (ESI) is a commonly used ionization technique for this type of molecule, as it is a soft ionization method that typically leaves the molecule intact, providing a clear molecular ion peak ([M+H]⁺ or [M+Na]⁺). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can be used to further confirm the structure of the molecule.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The key functional groups in this compound have characteristic absorption frequencies. The O-H stretch of the hydroxyl group will appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretches of the primary amide will appear as two sharp bands in the region of 3100-3500 cm⁻¹. The C=O stretch of the amide group is a very strong and sharp absorption that typically appears around 1640-1680 cm⁻¹.

Raman spectroscopy provides information about the vibrational modes of the molecule based on the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Table 3: Key IR Absorption Frequencies for this compound

Functional GroupVibrationTypical Frequency Range (cm⁻¹)
Hydroxyl (-OH)O-H stretch3200 - 3600 (broad)
Amide (-CONH₂)N-H stretch3100 - 3500 (two bands)
Amide (-CONH₂)C=O stretch (Amide I)1640 - 1680 (strong)
Amide (-CONH₂)N-H bend (Amide II)1550 - 1640
Alkane C-HC-H stretch2850 - 3000

Chromatographic Methods for Purity and Reaction Analysis.

Chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing the complex mixtures generated during its synthesis.

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for determining the purity of non-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase (a liquid solvent system).

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly employed for this type of compound. A UV detector is typically used for detection, as the amide chromophore will absorb UV light.

By analyzing a sample of this compound, a chromatogram is produced where the main peak corresponds to the desired product. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. HPLC is also invaluable for monitoring the progress of a reaction by analyzing the composition of the reaction mixture over time.

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), this technique can be crucial for the analysis of more volatile starting materials or potential intermediates in its synthesis. For instance, if the synthesis starts from a more volatile piperidine derivative, GC can be used to monitor its consumption.

In GC, the sample is vaporized and injected into a column, and separation is achieved based on the differential partitioning of the components between a stationary phase and a carrier gas (the mobile phase). A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. For GC analysis of non-volatile compounds like the title compound, derivatization to a more volatile species may sometimes be employed.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases indicates that specific X-ray crystallography data for the solid-state structure of this compound has not been publicly reported. While structural analyses of related piperidine derivatives exist, providing insights into the conformations of the piperidine ring, no peer-reviewed research articles or entries in databases such as the Cambridge Crystallographic Data Centre (CCDC) are available for the title compound.

The determination of a crystal structure through single-crystal X-ray diffraction would provide precise information regarding the three-dimensional arrangement of the molecule in the solid state. This would include key parameters such as:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The precise geometry of the molecule, including the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the hydroxymethyl and carboxamide substituents.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, which are expected to be significant for this molecule due to the hydroxyl and amide groups, as well as other non-covalent interactions that dictate the crystal packing.

Without experimental data, any discussion of the solid-state structure of this compound remains speculative. The generation of detailed data tables and an in-depth analysis of research findings are therefore not possible at this time. Further research involving the synthesis of a single crystal and subsequent X-ray diffraction analysis would be required to elucidate the definitive solid-state structure of this compound.

Future Directions and Research Perspectives

Development of Novel Synthetic Pathways

The synthesis of piperidine-containing molecules is a cornerstone of pharmaceutical development. Future research is anticipated to move beyond traditional methods towards more efficient, cost-effective, and environmentally benign synthetic strategies for 4-(hydroxymethyl)piperidine-1-carboxamide and its analogues.

Current synthetic approaches often involve multi-step processes, starting from precursors like 4-piperidinemethanol (B45690), which is then typically protected (e.g., with a Boc group) before further modification. nih.gov For instance, the synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is achieved by reacting 4-piperidinemethanol with di-tert-butyl-dicarbonate. nih.gov This intermediate is then used in subsequent reactions, such as Mitsunobu coupling or amidation, to build more complex molecules. nih.gov

Future research will likely focus on:

Catalytic Methods: Exploring novel catalytic systems, including biocatalysis and transition-metal catalysis, to create the piperidine (B6355638) ring and introduce functional groups with high stereoselectivity. researchgate.net

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability for the industrial production of this scaffold.

Green Chemistry Approaches: Employing greener solvents, reducing waste generation, and using renewable starting materials to align with sustainability goals.

A recent study highlighted a novel approach for synthesizing sulfonyl derivatives of piperidine-3-carboxylic acid via amide coupling, indicating a trend towards modular and diverse synthetic strategies that could be adapted for the 4-substituted isomers. researchgate.net

Exploration of Diverse Biological Targets

The this compound scaffold is a key component in a multitude of biologically active compounds, suggesting its potential for broad therapeutic applications. Research into its derivatives has revealed activity against a wide array of biological targets. Future investigations will likely aim to systematically explore the full therapeutic potential of this core structure.

Derivatives have shown promise as:

Anticancer Agents: Piperine-carboximidamide hybrids have been designed as inhibitors of key cancer-related kinases like EGFR, BRAF, and CDK2. nih.gov

Neuroprotective Agents: Piperidine carboxamides have been evaluated as calpain inhibitors, which show potential for treating neurodegenerative conditions by providing anticonvulsive effects. nih.gov In the context of Alzheimer's disease, the piperidine-4-carboxamide scaffold has been identified as a promising starting point for designing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the formation of neurotoxic amyloid-beta peptides. nih.govresearchgate.net

Anti-infective Agents: Researchers have synthesized piperidine derivatives that inhibit MenA, an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, offering a potential treatment for tuberculosis. nih.gov

Analgesics: Certain piperidine-4-carboxamide derivatives have been identified as potent dopamine (B1211576) reuptake inhibitors, demonstrating potential for pain relief. researchgate.net

The following table summarizes the biological targets investigated for various derivatives containing the piperidine carboxamide scaffold.

Biological Target FamilySpecific Target(s)Therapeutic Area
Protein KinasesEGFR, BRAF, CDK2Oncology
Cysteine Proteasesµ-CalpainNeurodegenerative Disorders
TransferasesMenA (isoprenyltransferase)Infectious Disease (Tuberculosis)
CyclasesSecretory Glutaminyl Cyclase (sQC)Neurodegenerative Disorders (Alzheimer's)
Neurotransmitter TransportersDopamine Transporter (DAT)Neurology (Analgesia)

Future research will likely involve high-throughput screening of libraries based on the this compound scaffold against a wider range of biological targets to uncover new therapeutic opportunities.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govresearchgate.net These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel molecules, thereby guiding the synthesis of more effective and safer drug candidates. nih.govresearchgate.net

Future applications of AI/ML in the context of the this compound scaffold include:

De Novo Design: Using generative models to create novel derivatives with optimized properties for specific biological targets. These algorithms can explore a vast chemical space to propose innovative structures that human chemists might not have conceived. nih.gov

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the potency and selectivity of new analogues. This has been demonstrated in the discovery of piperidine-based inhibitors for various targets.

Virtual Screening: Employing docking simulations and other computational methods to screen large virtual libraries of compounds based on the scaffold against protein targets of interest, as has been done for identifying sQC inhibitors. nih.govresearchgate.net

Retrosynthesis Prediction: Utilizing AI to devise the most efficient synthetic routes for novel, computationally designed compounds, potentially reducing the time and resources spent in the lab. nih.gov

The successful application of pharmacophore-assisted virtual screening to identify a piperidine-4-carboxamide-based sQC inhibitor highlights the power of combining computational approaches with traditional medicinal chemistry. nih.gov

Application as a Scaffold in Non-Medicinal Fields (e.g., Materials Science, Agrochemicals)

While the primary focus of research on the this compound scaffold has been in pharmaceuticals, its unique structural and chemical properties make it a candidate for applications in other scientific domains.

Agrochemicals: The piperidine ring is a component of various pesticides. Research into novel sulfonamide derivatives containing a piperidine moiety has yielded promising bactericides for managing plant diseases. This suggests that the this compound core could be a valuable building block for developing new, effective, and potentially greener agrochemicals.

Materials Science: The ability of the carboxamide and hydroxyl groups to participate in hydrogen bonding could be exploited in the design of novel polymers, gels, or other materials with specific properties. The rigid piperidine ring can impart conformational stability, making it a potentially useful component in the backbone of functional materials or as a ligand for metal-organic frameworks (MOFs).

Future research in these areas would involve synthesizing and characterizing new materials and agrochemicals based on this scaffold and evaluating their performance and properties.

Q & A

Q. What are the established synthetic methodologies for 4-(hydroxymethyl)piperidine-1-carboxamide, and how do reaction conditions influence pathway selection?

The synthesis typically involves functionalization of the piperidine core. Common approaches include:

  • Hydroxymethyl introduction : Achieved via oxidation-reduction sequences (e.g., using NaBH₄ for reduction after aldehyde intermediate formation).
  • Carboxamide formation : Nucleophilic substitution or coupling reactions (e.g., carbodiimide-mediated coupling with amines). Key factors:
  • Protection-deprotection strategies : Temporary protection of the hydroxymethyl group (e.g., silylation) prevents side reactions during carboxamide synthesis .
  • Solvent polarity : Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions .

Q. Which spectroscopic techniques provide the most reliable structural verification of this compound?

A multi-technique approach is essential:

  • ¹H/¹³C NMR : Hydroxymethyl protons appear as a triplet (δ 3.4–3.7 ppm) coupled with piperidine CH₂ groups. Carboxamide carbonyl signals resonate at δ 165–170 ppm in ¹³C NMR. Conformational flexibility may require variable-temperature NMR .
  • HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid mobile phase separate polar derivatives. Monitor [M+H]⁺ ions for mass confirmation .
  • FT-IR : Confirm carboxamide via N-H stretching (3320 cm⁻¹) and C=O vibration (1640 cm⁻¹) .

Q. What are the common chemical reactions of this compound, and how do functional groups influence reactivity?

Reactivity is governed by:

  • Hydroxymethyl group : Susceptible to oxidation (e.g., MnO₂ → aldehyde) or esterification.
  • Carboxamide : Participates in hydrolysis (acidic/basic conditions) or nucleophilic substitution.
  • Piperidine nitrogen : Undergoes alkylation or acylation. Steric hindrance from the piperidine ring often dictates regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can computational chemistry predict the biological interactions or metabolic pathways of this compound?

Methodological steps include:

  • Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes or receptors).
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).
  • ADMET prediction : Tools like SwissADME assess metabolic stability, highlighting potential cytochrome P450 interactions . Validation requires correlation with in vitro assays (e.g., microsomal stability tests) .

Q. What experimental design considerations are critical when optimizing substitution reactions at the piperidine nitrogen?

Key parameters:

  • Base selection : Sterically hindered bases (e.g., DIPEA) minimize elimination side reactions .
  • Temperature control : Maintain 0–5°C during carboxamide formation to prevent racemization .
  • Solvent effects : Dichloromethane favors SN2 mechanisms; DMSO stabilizes charge-separated transition states .
  • Stoichiometry : Use 1.2 equivalents of activating agents (e.g., HATU) for complete coupling .

Q. How should researchers address discrepancies in reported biological activity data across studies?

Systematic analysis involves:

  • Assay standardization : Compare studies using identical cell lines (e.g., HEK293 vs. CHO cells) and control compounds .
  • Metabolic profiling : LC-MS/MS identifies active metabolites contributing to observed effects .
  • Structural validation : Confirm purity (≥95% by HPLC) and stereochemistry (via X-ray crystallography) .
  • Computational validation : Molecular dynamics simulations assess conformational impacts on target binding .

Q. What strategies improve the metabolic stability of this compound derivatives in preclinical studies?

  • Bioisosteric replacement : Substitute the hydroxymethyl group with trifluoromethyl to reduce oxidative metabolism.
  • Deuterium incorporation : Replace labile hydrogens (e.g., α to nitrogen) to slow CYP450-mediated degradation.
  • Prodrug design : Mask polar groups (e.g., ester prodrugs) to enhance membrane permeability . Validate using hepatocyte incubation assays and LC-MS metabolite identification .

Data Analysis & Contradiction Resolution

Q. How can researchers reconcile conflicting solubility data for this compound in different solvent systems?

  • Standardized protocols : Use USP dissolution apparatus with controlled agitation (50 rpm) and temperature (25°C).
  • Hansen solubility parameters : Calculate HSPs to predict solvent compatibility.
  • Co-solvency studies : Evaluate binary solvent systems (e.g., DMSO/water) to identify optimal solubility profiles .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

  • Nonlinear regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations).
  • Bootstrap resampling : Assess confidence intervals for potency estimates.
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Piperidine Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
Reaction Temperature0–5°C (coupling)Minimizes racemization
SolventDMF (polar aprotic)Enhances nucleophilicity
CatalystPd(OAc)₂ (5 mol%)Accelerates cross-coupling

Q. Table 2. Common Analytical Challenges & Solutions

ChallengeResolution TechniqueReference
Signal splitting in NMRVariable-temperature NMR
Low MS ionization efficiencyDerivatization with TFA
IR band overlap2D-COSY for group assignment

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.